molecular formula C23H21ClFN3O4S2 B2356534 N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-70-2

N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2356534
CAS RN: 851782-70-2
M. Wt: 522.01
InChI Key: GBICQJFPHUGOMT-UHFFFAOYSA-N
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Description

“N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide” is a chemical compound with the molecular formula C23H21ClFN3O4S2 . It has an average mass of 522.012 Da and a monoisotopic mass of 521.064575 Da . This product is intended for research use only.

Scientific Research Applications

Anticancer Applications

  • Sulfonamide derivatives have shown promising results in anticancer studies. For instance, compounds synthesized with benzenesulfonamide motifs exhibited significant cytotoxic activities against human tumor cell lines, suggesting their potential as novel anticancer agents (Gul et al., 2016). Another study highlighted the antitumor evaluation of indeno[1,2-c]pyrazol(in)es substituted with sulfonamide pharmacophores, revealing broad-spectrum antitumor activity against several cancer cell lines (Rostom, 2006).

Enzyme Inhibition for Therapeutic Applications

  • Several sulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrase (CA) enzymes, critical for maintaining pH balance in tissues and organs. Compounds with benzenesulfonamide scaffolds showed potent inhibition of human CA isoenzymes, indicating their utility in designing inhibitors for therapeutic purposes (Gul et al., 2016). Another study explored the synthesis and biological evaluation of novel benzenesulfonamide derivatives as multi-target agents for inhibiting acetylcholinesterase and carbonic anhydrase I and II enzymes, showcasing their potential in treating neurodegenerative diseases (Yamali et al., 2020).

Antimicrobial Activity

  • Research into sulfonamide compounds has extended into antimicrobial applications, with novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups demonstrating effectiveness against bacterial and fungal species, outperforming some reference drugs in certain cases (Alsaedi et al., 2019).

properties

IUPAC Name

N-[3-[2-(4-chlorophenyl)sulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN3O4S2/c1-2-33(29,30)27-20-5-3-4-17(14-20)22-15-23(16-6-10-19(25)11-7-16)28(26-22)34(31,32)21-12-8-18(24)9-13-21/h3-14,23,27H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBICQJFPHUGOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

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